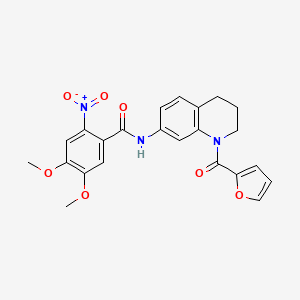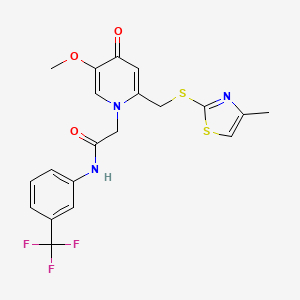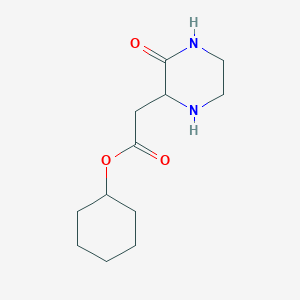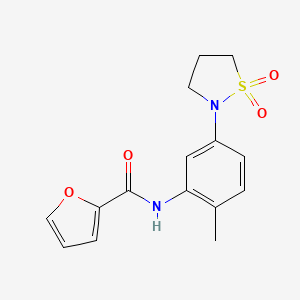
2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid, also known as BRD-9424, is a small molecule inhibitor that has gained significant attention in scientific research for its potential therapeutic applications.
Mecanismo De Acción
2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid works by binding to the bromodomain of the BRD4 protein, which is involved in the regulation of gene expression. By inhibiting the activity of this protein, this compound can prevent the expression of genes that are involved in the development and progression of diseases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. These effects are mediated by the inhibition of the BRD4 protein and the downstream effects on gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid in lab experiments is its high potency and specificity for the BRD4 protein, making it a valuable tool for studying the role of this protein in disease. However, one limitation is that it may not be suitable for all types of experiments, as its effects may be influenced by other factors such as cell type and experimental conditions.
Direcciones Futuras
There are many potential future directions for the use of 2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid in scientific research. One area of interest is the development of new drugs that target the BRD4 protein for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as epigenetics and gene therapy.
In conclusion, this compound is a promising small molecule inhibitor that has gained significant attention in scientific research for its potential therapeutic applications. Its high potency and specificity for the BRD4 protein make it a valuable tool for studying the role of this protein in disease, and its biochemical and physiological effects have been extensively studied. While there are limitations to its use in lab experiments, there are many potential future directions for the development of new drugs and further research on its mechanism of action.
Métodos De Síntesis
2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid can be synthesized using a multi-step process that involves the reaction of 5-bromoisoindoline-1,3-dione with 3-methyl-2-butanone in the presence of a base catalyst, followed by purification and isolation of the desired product. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of a key enzyme involved in the regulation of gene expression, making it a promising target for drug development.
Propiedades
IUPAC Name |
2-(5-bromo-1,3-dioxoisoindol-2-yl)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4/c1-6(2)10(13(18)19)15-11(16)8-4-3-7(14)5-9(8)12(15)17/h3-6,10H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAZTRZXTJGANQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C2=C(C1=O)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-methoxypropyl)-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2480259.png)








![N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide](/img/structure/B2480273.png)
![3-[[1-(Cyclobutanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2480274.png)
![N-(4-methoxybenzyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide](/img/structure/B2480275.png)
![N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide](/img/structure/B2480276.png)
![3-{2-[cyano(3-ethylphenyl)amino]acetamido}-N-cyclopropylbenzamide](/img/structure/B2480280.png)